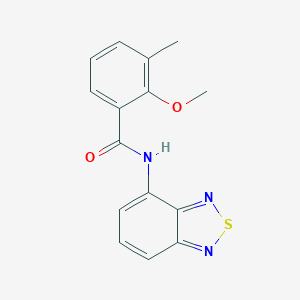![molecular formula C17H14ClN3O2S B251121 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide](/img/structure/B251121.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as ABT-737 and is known to exhibit potent anti-tumor activity. ABT-737 belongs to the class of small-molecule inhibitors that target the B-cell lymphoma 2 (Bcl-2) family of proteins.
Mecanismo De Acción
The N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family of proteins plays a crucial role in regulating apoptosis or programmed cell death. These proteins act as either anti-apoptotic or pro-apoptotic agents. ABT-737 binds to the hydrophobic groove of anti-apoptotic proteins such as this compound, Bcl-xL, and Bcl-w, thereby preventing their interaction with pro-apoptotic proteins. This leads to the activation of the pro-apoptotic proteins, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in several types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. ABT-737 has minimal toxicity towards normal cells and has been shown to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-737 is a potent and specific inhibitor of anti-apoptotic N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family proteins. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, ABT-737 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro assays. ABT-737 also has a short half-life, which can affect its efficacy in in vivo studies.
Direcciones Futuras
Several future directions can be explored in the field of ABT-737 research. One direction is to develop more potent and selective inhibitors of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family proteins. Another direction is to explore the use of ABT-737 in combination with other anti-cancer agents to improve its efficacy. Additionally, the mechanism of resistance to ABT-737 can be studied to develop strategies to overcome resistance in cancer cells. Finally, the use of ABT-737 in combination with immunotherapy can be explored to enhance the immune response against cancer cells.
Conclusion:
In conclusion, ABT-737 is a potent inhibitor of anti-apoptotic this compound family proteins that has shown promising results in preclinical and clinical studies. ABT-737 has minimal toxicity towards normal cells and has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, ABT-737 has some limitations for lab experiments, including poor solubility and short half-life. Several future directions can be explored in the field of ABT-737 research, including developing more potent and selective inhibitors, exploring combination therapies, studying resistance mechanisms, and exploring immunotherapy.
Métodos De Síntesis
The synthesis of ABT-737 involves several steps. The starting material for the synthesis is 2-aminothiophenol, which undergoes acetylation to form 2-acetamidothiophenol. The next step involves the reaction of 2-acetamidothiophenol with 2-chloro-4-methylbenzoyl chloride to form N-(2-chloro-4-methylbenzoyl)-2-acetamidothiophenol. This intermediate is then reacted with 6-amino-1,3-benzothiazole to form the final product ABT-737.
Aplicaciones Científicas De Investigación
ABT-737 has been extensively studied for its anti-tumor activity. It has been found to induce apoptosis in cancer cells by binding to the N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family of proteins. ABT-737 specifically targets this compound, Bcl-xL, and Bcl-w, which are overexpressed in several types of cancer cells. ABT-737 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Propiedades
Fórmula molecular |
C17H14ClN3O2S |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-9-3-5-12(13(18)7-9)16(23)21-17-20-14-6-4-11(19-10(2)22)8-15(14)24-17/h3-8H,1-2H3,(H,19,22)(H,20,21,23) |
Clave InChI |
VQMVZGRUICVHOW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)


![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B251049.png)
![4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251052.png)
![5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B251056.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B251057.png)
![5-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251059.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251061.png)
